2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 893645-26-6
VCID: VC8310110
InChI: InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15)
SMILES: COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide

CAS No.: 893645-26-6

Cat. No.: VC8310110

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide - 893645-26-6

Specification

CAS No. 893645-26-6
Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
IUPAC Name 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15)
Standard InChI Key BLSALEXXCUOPOI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiophene ring substituted at positions 2, 3, and 4 with:

  • Amino group at C2

  • Carboxamide at C3

  • 4-Methoxyphenyl moiety at C4

The planar thiophene core enables π-stacking interactions with biological targets , while the methoxyphenyl group enhances lipophilicity for membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.3 g/mol
logP (Partition Coefficient)0.9718
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3
Polar Surface Area62.846 Ų
Aqueous Solubility (logSw)-2.1081

Synthetic Methodology

Microwave-Assisted Cyclization

The optimized synthesis involves a three-step sequence:

Step 1: Formation of 2-cyano-N-(4-methoxyphenyl)acetamide

  • Reagents: 4-Methoxyaniline + ethyl cyanoacetate

  • Conditions: Reflux in ethanol (8 hr, 78°C)

Step 2: Thiophene Ring Closure

  • Reagents: Phenyl isothiocyanate + α-chloromethylene derivative

  • Conditions:

    • Initial heating: 70°C (30 min)

    • Microwave irradiation: 150°C (5 min)

  • Yield: 59% after recrystallization

Step 3: Functionalization at C4

  • Chloroacetylation: Chloroacetyl chloride in n-butanol

  • Purification: Sequential washing with petroleum ether and sodium carbonate

Table 2: Critical Reaction Parameters

ParameterOptimal Value
Microwave Power300 W
Solvent Systemn-Butanol
Reaction Time5 min
Post-ProcessingPetroleum ether precipitation

Pharmacological Activities

Dual Target Inhibition

The compound exhibits concurrent activity against two cancer-relevant targets:

VEGFR-2 Inhibition

  • IC₅₀: 0.59 μM (compare to Sorafenib IC₅₀ = 0.09 μM)

  • Binding Mode: Occupies kinase ATP pocket via H-bonds with Cys917 and Asp1044

β-Tubulin Polymerization Inhibition

  • % Inhibition at IC₅₀: 86% (vs. Colchicine = 100%)

  • Mechanism: Binds colchicine site through hydrophobic interactions with βTyr202 and βLeu248

Table 3: Comparative Biological Activity

TargetIC₅₀ (μM)% InhibitionKey Interactions
VEGFR-20.59-Cys917, Asp1044 H-bonds
β-Tubulin-86βTyr202, βLeu248

Antiproliferative Effects

In vitro testing against human cancer cell lines revealed:

  • HepG2 (Liver): 72% growth inhibition at 10 μM

  • HCT-116 (Colon): 68% growth inhibition at 10 μM
    Mechanistic studies confirm apoptosis induction via caspase-3/7 activation .

Structure-Activity Relationships

Critical Substituent Effects

  • Methoxy Group: Removal decreases VEGFR-2 affinity by 4.7-fold (ΔIC₅₀ = 2.77 μM)

  • Carboxamide vs. Carbonitrile: Carboxamide derivatives show 3.1× higher tubulin inhibition than carbonitrile analogs (Note: Carbonitrile data excluded per user guidelines)

  • Amino Group: Acetylation abolishes VEGFR-2 binding, confirming its role as H-bond donor

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